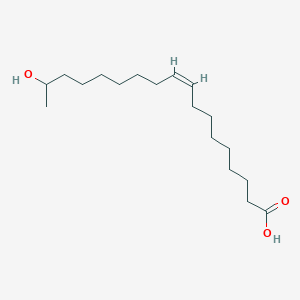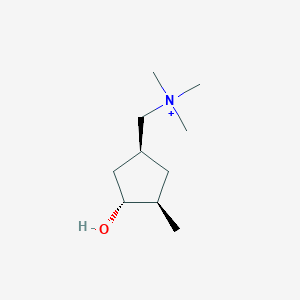
2-Dehydro-3-deoxy-L-arabinonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-dehydro-3-deoxy-L-arabinonate is a ketoaldonate. It derives from a L-arabinonate. It is a conjugate base of a 2-dehydro-3-deoxy-L-arabinonic acid.
Scientific Research Applications
Structural and Catalytic Properties
- Enzyme Structure and Catalysis : A study detailed the crystal structure of l-arabinonate dehydratase, which catalyzes the conversion of l-arabinonate to 2-dehydro-3-deoxy-l-arabinonate. This enzyme from Rhizobium leguminosarum contains a [2Fe-2S] cluster and Mg2+ ion, with active site residues essential for catalysis (Rahman et al., 2017).
Biochemical Synthesis and Metabolic Pathways
- Synthesis of Stereochemical Probes : Research into the syntheses of 2-keto-3-deoxy-L-arabinonate (L-KDA) has been conducted, which is significant for understanding the metabolic pathways of Sulfolobus solfataricus towards different sugars (Archer et al., 2013).
- Novel Enzyme Analysis : A study on 2-keto-3-deoxy-D-arabinonate dehydratase (KdaD) from Sulfolobus solfataricus provided structural insights into substrate binding and catalysis, offering understanding of common mechanistic features in the FAH superfamily (Brouns et al., 2008).
Application in Biotechnology
- Enzyme Characterization for Hemicellulose Conversion : Research characterized 2-keto-3-deoxy-L-arabinonate dehydratases in terms of converting hemicellulose sugars to chemicals, highlighting their specificity and activity in biochemical transformations (Sutiono et al., 2020).
Historical Context and Pathway Identification
- Historical Discovery and Pathway Analysis : An early study identified a new pathway of L-arabinose degradation involving 2-keto-3-deoxy-L-arabinonate in a pseudomonad strain, contributing to the foundational knowledge of sugar metabolism (Dahms & Anderson, 1969).
properties
Product Name |
2-Dehydro-3-deoxy-L-arabinonate |
|---|---|
Molecular Formula |
C5H7O5- |
Molecular Weight |
147.11 g/mol |
IUPAC Name |
(4R)-4,5-dihydroxy-2-oxopentanoate |
InChI |
InChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10)/p-1/t3-/m1/s1 |
InChI Key |
UQIGQRSJIKIPKZ-GSVOUGTGSA-M |
Isomeric SMILES |
C([C@H](CO)O)C(=O)C(=O)[O-] |
SMILES |
C(C(CO)O)C(=O)C(=O)[O-] |
Canonical SMILES |
C(C(CO)O)C(=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1235186.png)





![(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1235197.png)
